molecular formula C10H11Cl2FN2OS B1446943 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride CAS No. 1795276-00-4

3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride

Cat. No.: B1446943
CAS No.: 1795276-00-4
M. Wt: 297.18 g/mol
InChI Key: HLCJRZLDOZXVDE-UHFFFAOYSA-N
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Description

“3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 1795276-00-4 . It has a molecular weight of 297.18 . The IUPAC name for this compound is 3-fluoro-4-((4-methylthiazol-2-yl)oxy)aniline dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds, similar in nature to the one , play a significant role in the pharmaceutical industry. The inclusion of fluorine atoms in organic molecules often enhances drug properties such as metabolic stability, lipophilicity, and bioavailability. For instance, fluorinated analogs of bioactive compounds have been developed to improve drug efficacy and specificity (Gmeiner, 2020). This is crucial in the era of personalized medicine, where precision in drug targeting and action is paramount.

Synthesis and Characterization of Fluorinated Polymers

In materials science, fluorinated compounds are integral to the synthesis of polymers with exceptional characteristics, such as high resistance to solvents, acids, and bases, and outstanding thermal stability. Polytetrafluoroethylene (PTFE), for example, is a well-known fluoropolymer with wide-ranging applications from non-stick cookware coatings to aerospace and electronics (Puts et al., 2019). The synthesis and characterization of such fluorinated polymers highlight the potential utility of fluorinated anilines in creating materials with unique properties.

Fluorinated Chemosensors

Fluorinated compounds are also pivotal in the development of chemosensors. For example, derivatives based on 4-methyl-2,6-diformylphenol have been used to detect a wide array of analytes, showcasing the versatility of fluorinated molecules in analytical chemistry applications (Roy, 2021). Such compounds can serve as platforms for designing sensitive and selective sensors for environmental monitoring, medical diagnostics, and chemical analysis.

Fluorinated Compounds in Imaging and Diagnostics

In the field of nuclear medicine, fluorinated compounds are indispensable as radiotracers in positron emission tomography (PET) imaging. These compounds, including those used in [18F]FLT-PET studies, are crucial for non-invasively staging cancer and monitoring the response to treatment (Been et al., 2004). This underscores the importance of fluorinated molecules in advancing diagnostic methodologies and improving patient care.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can modulate enzyme activity . This compound may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with enzymes like kinases and phosphatases, altering their activity and subsequently influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it could inhibit kinases by binding to their active sites, preventing substrate phosphorylation, or it could activate certain enzymes by stabilizing their active conformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it could induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound may influence the levels of metabolites by modulating enzyme activity in pathways such as glycolysis, the citric acid cycle, or lipid metabolism. Its interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by transporter proteins or passively diffuse through lipid bilayers. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its specific biological effects and mechanisms of action.

Properties

IUPAC Name

3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJRZLDOZXVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2=C(C=C(C=C2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
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3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
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3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
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3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
Reactant of Route 5
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3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
Reactant of Route 6
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.